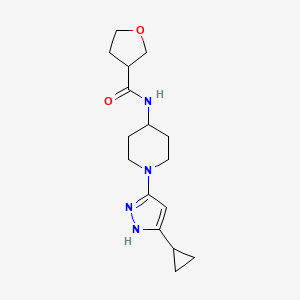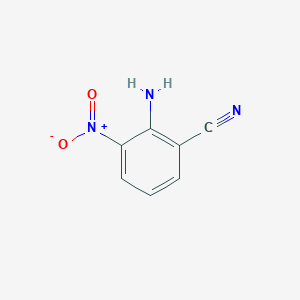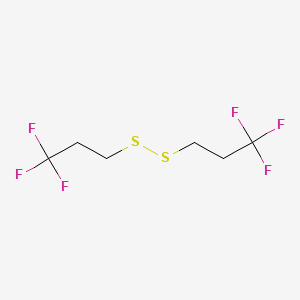![molecular formula C18H15N3O2 B2612202 3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 373610-16-3](/img/structure/B2612202.png)
3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one” is a complex organic molecule. It is a derivative of the pyrido[2,3-b]indol-4-one or indolo[3,2-b]quinoline family . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel Fe-catalyzed protocol for the controllable synthesis of pyrido[2,3-b]indol-4-ones or indolo[3,2-b]quinolines has been developed by using indole-2-carboxylic derivatives as starting materials . Another method involves the reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides .Wissenschaftliche Forschungsanwendungen
Hepatitis B Virus Inhibition
The synthesis of 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, a compound closely related to 3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, has shown promising results as a new inhibitor of hepatitis B. This compound has demonstrated in vitro nanomolar inhibitory activity against the Hepatitis B virus (HBV), suggesting its potential as a therapeutic agent in the treatment of HBV infections (Ivashchenko et al., 2019).
Molecular, Electronic, and Nonlinear Optical Analysis
A study involving heterocyclic compounds with a similar structure, focusing on 3-p-methoxybenzyl derivatives, provided insights into their molecular, electronic, nonlinear optical, and spectroscopic properties. The research involved experimental and theoretical density functional theory (DFT) calculations to understand the electronic properties and potential applications of these compounds in various fields, including optical materials and electronic devices (Beytur & Avinca, 2021).
Synthesis and Antitumor Activity
Another study explored the synthesis of novel compounds with potential antitumor activity, involving the core structure of 3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one. These compounds were tested for their in vitro tumor cell-growth inhibition capabilities, indicating the potential of such molecules in cancer research and therapy development (Farghaly, 2010).
Dual Chemosensor Development
Research into rhodamine-based compounds, including those with structural similarities to 3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, has led to the development of dual chemosensors for detecting metal ions. These sensors offer distinctly separated excitation and emission wavelengths, making them valuable tools in environmental monitoring and analytical chemistry (Roy et al., 2019).
Eigenschaften
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-23-15-9-5-2-6-12(15)10-21-11-19-16-13-7-3-4-8-14(13)20-17(16)18(21)22/h2-9,11,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLFJSBNHOBJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=NC3=C(C2=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropyl]but-2-ynamide](/img/structure/B2612123.png)
![(2E,NZ)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2612125.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,5-dimethoxybenzamide](/img/structure/B2612127.png)
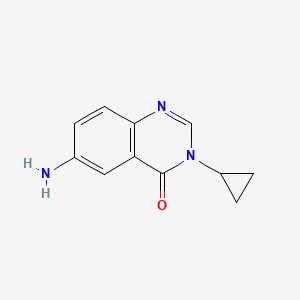
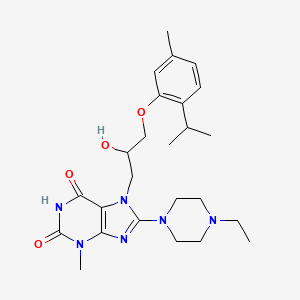
![1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2612131.png)

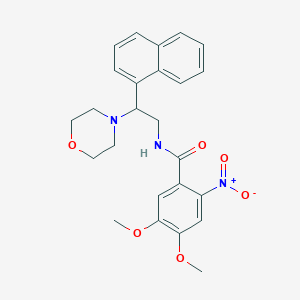
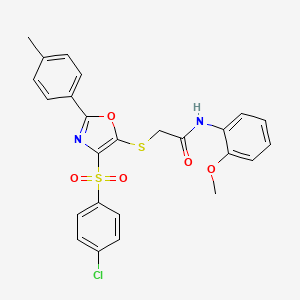
![Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2612137.png)
